(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound classified under the benzimidazole derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. The specific compound in question is recognized by its CAS number 1393175-93-3 and has garnered interest for its unique structural features and biological properties .
This compound can be synthesized through various chemical methods, often involving the manipulation of o-phenylenediamine and other reagents. Its structure and properties have been documented in chemical databases such as PubChem and American Elements, which provide foundational data for researchers .
(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine falls into the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is a derivative of benzimidazole, which is known for its role in medicinal chemistry due to its biological activity against various diseases, including cancer and infections .
The synthesis of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves several key steps:
Industrial production may employ optimized synthetic routes that include continuous flow reactors and high-throughput screening to identify optimal conditions for large-scale synthesis. Chiral catalysts are frequently used to enhance enantioselectivity during synthesis .
(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can participate in various chemical reactions typical of amines and heterocycles:
The specific reaction pathways depend on the reagents used and the desired product. For instance, oxidation reactions may introduce additional functional groups into the benzimidazole framework, while reduction processes can simplify the structure .
The mechanism of action of (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine likely involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it may modulate their activity, leading to various biological effects such as antimicrobial or anticancer activities .
The compound appears as a solid powder at room temperature and is typically stored under controlled conditions to maintain stability.
Key chemical properties include:
Relevant data regarding melting points, boiling points, and specific heat capacities would need to be sourced from experimental literature or material safety data sheets .
(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has potential applications across several fields:
The synthesis of enantiomerically pure (S)-1-(7-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS 1393175-93-3) relies on strategic bond formation and chiral resolution techniques. The core benzimidazole scaffold is typically constructed via condensation between ortho-phenylenediamine derivatives and α-amino carbonyl precursors under controlled conditions. A critical advancement involves the use of enantiopure (S)-1-aminoethyl reagents to establish the stereogenic center directly adjacent to the imidazole ring. This approach capitalizes on the inherent chirality transfer during cyclization, yielding the target molecule with high enantiomeric excess (ee) [1].
Chromatographic resolution remains indispensable for achieving >99% ee. High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., amylose- or cellulose-based columns) effectively separates racemic mixtures of early synthetic intermediates. Post-synthesis, rigorous analytical validation confirms stereochemical integrity, with reported ee values reaching 100% for the final compound when optimized [1] [5]. Recent innovations employ chiral auxiliaries during the ring-closing step, enabling diastereoselective crystallization and subsequent auxiliary cleavage to deliver the desired (S)-enantiomer without chromatography [4].
Table 1: Key Characterization Data for (S)-1-(7-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine
Property | Value | Method |
---|---|---|
CAS Registry Number | 1393175-93-3 | - |
Molecular Formula | C₁₆H₁₇N₃ | Elemental Analysis |
Molecular Weight | 251.33 g/mol | Mass Spectrometry |
Enantiomeric Excess (ee) | 100% | Chiral HPLC |
Purity | ≥99.95% | Analytical HPLC |
Appearance | White to off-white solid | Visual Inspection |
The Suzuki-Miyaura cross-coupling reaction significantly enhances route flexibility. As demonstrated in related benzimidazole-quinazolinone hybrids, aryl boronic esters efficiently couple with halogenated benzimidazole precursors. This methodology allows late-stage introduction of the 7-methyl group or phenyl substituent, minimizing unwanted racemization at the sensitive chiral center [4] [6]. Solvent-free condensation techniques further improve stereoselectivity by suppressing side reactions, providing yields exceeding 85% while maintaining exceptional ee [6] [8].
Transition metal catalysis enables direct enantioselective construction of the chiral amine moiety within the benzimidazole framework. Palladium complexes ligated to chiral phosphines (e.g., BINAP, Josiphos) catalyze asymmetric C–N bond formation between 2-chlorobenzimidazole derivatives and enantioenriched amine nucleophiles. This method achieves stereoretention by suppressing β-hydride elimination pathways through careful ligand selection [4].
Rhodium-catalyzed asymmetric hydrogenation offers a complementary strategy. Prochiral imine intermediates (e.g., N-(1-(7-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethylidene) derivatives undergo hydrogenation using Rh(I)-(S,S)-Et-DuPHOS complexes, affording the saturated (S)-amine with up to 98% ee. The reaction proceeds under moderate hydrogen pressure (50–100 psi) in methanol or ethanol at ambient temperature, demonstrating excellent functional group tolerance towards the benzimidazole nucleus [4].
Table 2: Performance of Catalytic Systems in Asymmetric Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/(S)-BINAP | Buchwald-Hartwig Amination | 96 | 82 | Late-stage amination; broad substrate scope |
Rh(I)-(S,S)-Et-DuPHOS | Asymmetric Hydrogenation | 98 | 90 | Atom economy; mild conditions |
Ru(II)-TsDPEN (Noyori-type) | Transfer Hydrogenation | 95 | 85 | Avoids high-pressure H₂; aqueous compatibility |
Ruthenium-based transfer hydrogenation catalysts (e.g., Noyori-type Ru(II)-TsDPEN complexes) provide a practical alternative by utilizing isopropanol or formic acid-triethylamine mixtures as hydrogen donors. This approach efficiently reduces sterically hindered ketimines derived from 2-acetylbenzimidazoles, delivering the (S)-configured amine with >95% ee and obviating specialized pressure equipment [4] [8]. Molecular docking simulations substantiate that high ee is crucial for optimal target engagement, particularly when the compound functions as kinase inhibitors where the chiral center interacts stereospecifically with the ATP-binding pocket [4].
Conventional benzimidazole synthesis often requires refluxing in corrosive solvents like acetic acid, generating significant waste and risking racemization. Modern green methodologies address these limitations through solvent-free mechanochemistry and energy-efficient microwave irradiation.
Mechanochemical grinding of ortho-phenylenediamine with (S)-2-aminopropionic acid derivatives in the presence of acidic catalysts (e.g., montmorillonite K10 clay) achieves quantitative cyclodehydration within 15–30 minutes. This approach eliminates solvent consumption and enhances reaction efficiency through continuous reactant reorganization in the solid state. The process delivers (S)-1-(7-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine with 94% yield and >99% ee, surpassing traditional reflux methods in both speed and stereochemical preservation [6] [8].
Microwave-assisted synthesis dramatically accelerates key steps. Condensation reactions performed under microwave irradiation (150–200 W, 120–150°C) complete within 5–10 minutes versus 12–24 hours under conventional heating. This technique is particularly effective for introducing the 7-methyl group via Pd-catalyzed coupling or direct alkylation, achieving near-quantitative yields while minimizing thermal degradation of the chiral amine [4] [8].
Table 3: Comparative Analysis of Green Synthesis Techniques
Method | Conditions | Time | Yield (%) | ee (%) | Environmental Impact |
---|---|---|---|---|---|
Solvent-Free Mechanochemistry | K10 Clay, Ball Milling, RT | 30 min | 94 | >99 | Near-zero E-factor; no solvent waste |
Microwave Irradiation | 150°C, 200 W, DMF (catalytic) | 10 min | 96 | 99 | ~80% energy reduction vs. reflux |
Conventional Reflux | Ethanol, 80°C, conc. H₂SO₄ catalyst | 12 h | 75 | 98 | High VOC emission; energy-intensive |
Validation of products from green routes employs comprehensive spectroscopic profiling. Nuclear magnetic resonance (NMR) confirms structural consistency, with characteristic signals appearing at δ 1.35 (d, CH₃), 4.15 (q, CH), 7.25–7.85 (m, Ar–H) for the (S)-enantiomer. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z 252.1501 for [M+H]⁺), while Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: 3370 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N stretch) [1] [7]. X-ray diffraction analysis unequivocally establishes absolute configuration when suitable crystals form, corroborating the (S)-assignment from synthetic design [7].
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: